N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide
Description
Chemical Structure:
This compound (CAS: 338406-72-7) features a pyrrole-2-sulfonamide core substituted with a 4-chlorobenzyl group at the N-position and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety at the 1-position of the pyrrole ring. Its molecular formula is C₁₇H₁₂Cl₂F₃N₃O₂S, with a molecular weight of 450.3 g/mol and a purity of ≥95% .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N3O2S/c18-13-5-3-11(4-6-13)9-24-28(26,27)15-2-1-7-25(15)16-14(19)8-12(10-23-16)17(20,21)22/h1-8,10,24H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCPWYIIUDPFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide (CAS: 338406-72-7) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H12Cl2F3N3O2S
- Molar Mass : 450.26 g/mol
- Structure : The compound features a pyrrole ring substituted with a sulfonamide group and a chlorinated pyridine moiety, which may contribute to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, primarily in the context of cancer research and as a potential therapeutic agent.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, a related compound demonstrated significant inhibition of colon cancer cell lines (HCT-116, SW-620, Colo-205) with GI50 values ranging from to M . This suggests that the structural features of the pyrrole and pyridine rings are crucial for its activity against cancer cells.
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Tyrosine Kinases : Studies have shown that similar pyrrole derivatives can interact with ATP-binding domains of growth factor receptors, leading to growth inhibition in cancer cells .
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant activity, which could contribute to their protective effects against oxidative stress in cancer cells .
Case Study: In Vitro and In Vivo Studies
A notable study evaluated the efficacy of a related pyrrole derivative in both in vitro and in vivo settings:
- In Vitro : The compound was tested against various cancer cell lines, showing potent antiproliferative effects.
- In Vivo : It was administered in a chemically induced colon cancer model in rats, where it significantly reduced tumor growth compared to controls .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine/Pyrrole-Based Sulfonamides
Compound 25 (from ):
- Structure : N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide.
- Molecular Weight : 421.88 g/mol (C₁₈H₁₈ClN₅O₃S).
- Properties :
- Melting point: 178–182°C.
- IR bands at 1727 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (SO₂), indicating a carbamoyl group absent in the target compound.
- Key Difference : The carbamoyl linkage and trimethylpyrazole substituent reduce steric hindrance compared to the trifluoromethylpyridinyl group in the target compound .
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide (from ):
- Structure : Pyrazole-4-sulfonamide with a 3-chloro-5-(trifluoromethyl)pyridinyl group and 4-methoxyphenyl substituent.
- Molecular Weight : ~440 g/mol (estimated).
- Key Difference : Replaces pyrrole with pyrazole and substitutes 4-chlorobenzyl with 4-methoxyphenyl. The methoxy group may enhance solubility but reduce halogen-driven bioactivity .
Benzyl-Substituted Analogs
N-Benzyl-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4-((3,3-dimethylureido)methyl)benzenesulfonamide (from ):
- Structure : Benzenesulfonamide with a benzyl group and dimethylureido side chain.
Ethylenediamine Derivatives (from ):
Key Trends :
- Trifluoromethylpyridinyl Moieties : Present in the target compound and analogs, these groups are associated with enhanced bioactivity in pesticides (e.g., Fluopyram in ) .
- Chlorinated Aromatics : The 4-chlorobenzyl group in the target compound may increase binding to hydrophobic enzyme pockets compared to methoxy or ureido substituents.
Q & A
Q. What are the common synthetic routes for preparing N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling a sulfonamide-functionalized pyrrole core with a substituted pyridine moiety. For example, intermediates like 5-(trifluoromethyl)-3-chloropyridin-2-amine may be prepared via nucleophilic substitution or metal-catalyzed cross-coupling. Key steps include:
- Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate alkylation/sulfonamide formation .
- Characterization via ¹H/¹³C NMR to confirm regioselectivity and LC-MS for purity assessment .
Table 1 : Common intermediates and characterization methods:
| Intermediate | Key Reaction Step | Analytical Technique |
|---|---|---|
| Pyridine-chloro precursor | Halogenation | GC-MS, FT-IR |
| Pyrrole-sulfonamide intermediate | Sulfonylation | ¹H NMR, HPLC |
Q. How is the molecular structure of this compound validated, and what computational tools support conformational analysis?
- Methodological Answer : X-ray crystallography or DFT-based computational modeling (e.g., Gaussian, ORCA) is used to confirm the 3D structure. PubChem-derived data (e.g., InChIKey, SMILES) provides reference geometries for validation . Advanced tools like molecular docking may predict interactions with biological targets, though experimental validation (e.g., crystallographic binding assays) is critical for resolving ambiguities .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, stoichiometry). For example:
- Flow chemistry enables precise control of residence time and mixing, reducing side reactions (e.g., over-alkylation) .
- Statistical modeling (e.g., response surface methodology) identifies optimal conditions. A case study achieved 85% yield by tuning DMAP catalyst loading (0.5–1.2 eq.) and reaction time (12–24 h) .
Table 2 : Example optimization parameters:
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +22% |
| Solvent (DMF:DCM ratio) | 1:1 to 1:3 | 1:2 | +15% |
Q. How should researchers address contradictory spectral data (e.g., NMR shifts) reported for this compound in different studies?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:
Q. What strategies are effective for analyzing biological activity when structural analogs show conflicting potency data?
- Methodological Answer : Use structure-activity relationship (SAR) models to isolate critical functional groups. For example:
- Replace the 4-chlorobenzyl group with fluorinated analogs to assess hydrophobicity/electronic effects .
- Kinetic solubility assays and molecular dynamics simulations differentiate bioavailability vs. target binding .
Note : Contradictions in IC₅₀ values may stem from assay conditions (e.g., serum protein interference) rather than intrinsic activity .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
